molecular formula C6H3BrClF B1271914 4-Bromo-1-chloro-2-fluorobenzene CAS No. 60811-18-9

4-Bromo-1-chloro-2-fluorobenzene

Cat. No. B1271914
CAS RN: 60811-18-9
M. Wt: 209.44 g/mol
InChI Key: AGYWDGVTLKNTBS-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-fluorobenzene is a polyhalo substituted benzene . It has a molecular weight of 209.44 . It’s a fluorinated building block and is used in various applications .


Synthesis Analysis

This compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1-chloro-2-fluorobenzene is BrC6H3(Cl)F . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 4-Bromo-1-chloro-2-fluorobenzene undergoes Suzuki coupling with 2-cyanoarylboronic esters . This reaction forms biphenyls, which are used as precursors for synthesizing 6-substituted phenanthridines .


Physical And Chemical Properties Analysis

4-Bromo-1-chloro-2-fluorobenzene is a liquid with a density of 1.727 g/mL at 25 °C (lit.) . It has a boiling point of 194 °C (lit.) . The refractive index is n20/D 1.553 (lit.) .

Scientific Research Applications

Fluorinated Building Blocks

4-Bromo-1-chloro-2-fluorobenzene is a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and lipophilicity.

Preparation of Dioxaborolane

This compound may be used for the preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Dioxaborolanes are commonly used in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Synthesis of Imidazopyrimidines

4-Bromo-1-chloro-2-fluorobenzene can be used in the synthesis of imidazopyrimidines . Imidazopyrimidines are a class of compounds that have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Synthesis of GABA(A) alpha(2/3)-selective Agonists

A practical synthesis of 2-[3-(4-fluoro-3-pyridin-3-yl-phenyl)-imidazo[1,2-a]pyrimidin-7-yl]-propan-2-ol, an oral GABA(A) alpha(2/3)-selective agonist, includes 4-Bromo-1-chloro-2-fluorobenzene as a key fragment . GABA(A) alpha(2/3)-selective agonists are potential therapeutic agents for the treatment of anxiety disorders.

Synthesis of Pyridine Boronic Acids

4-Bromo-1-chloro-2-fluorobenzene can be used in the synthesis of pyridine boronic acids . Pyridine boronic acids are important intermediates in the synthesis of biologically active compounds and are often used in Suzuki-Miyaura coupling reactions.

Material for Research Use

4-Bromo-1-chloro-2-fluorobenzene is a research material . It can be used in various chemical reactions in a research setting, contributing to the advancement of scientific knowledge.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Irrit. 2 . It’s recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

4-Bromo-1-chloro-2-fluorobenzene may be used in the preparation of benzonorbornadiene derivative . It may also be used as a starting material in the multi-step synthesis of AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor .

properties

IUPAC Name

4-bromo-1-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYWDGVTLKNTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369206
Record name 4-Bromo-1-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-2-fluorobenzene

CAS RN

60811-18-9
Record name 4-Bromo-1-chloro-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60811-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-bromoaniline (258 g) is added to concentrated hydrochloric acid (750 ml) and the mixture is stirred at 80°-90° C. until formation of a homogeneous suspension. Then, it is cooled and diazotized at 0°-5° C. by dropwise addition of sodium nitrite (95.1 g) in water (330 ml) during 1 hour. The mixture is stirred for an additional 20 minutes and then a solution of fluoroboric acid (700 ml) (prepared by dissolving 264 g of boric acid in 744 ml of 40% hydrofluoric acid) is added. After 30 minutes of stirring, the separated fluoroborate was filtered, washed successively with a small amount of a fluoroboric acid solution, ethanol and ether, and dried thoroughly in air and in vacuo. The thermal decomposition of the fluoroborate is carried out in two portions. Each portion is heated in a flask with a direct flame, the internal temperature during the decomposition being 130°-170° C. The distillates are combined and shaken with water (250 ml) and ether (250 ml). The ethereal layer is washed with 10% sodium hydroxide solution, 3 N-HCl and water and dried over sodium sulfate. The ether is evaporated and the residue is distilled, yielding 184.2 g (70%) of 2-chloro-5-bromofluorobenzene, b.p. 130°-142° C./20 Torr.
Quantity
258 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
95.1 g
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-chloro-2-fluorobenzene
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4-Bromo-1-chloro-2-fluorobenzene
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